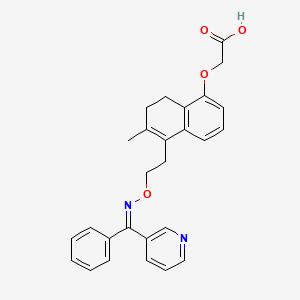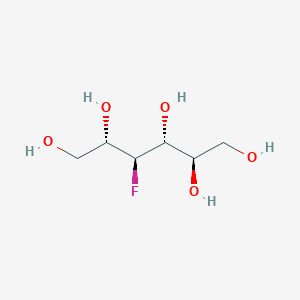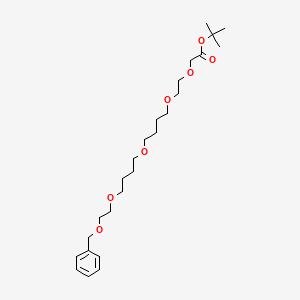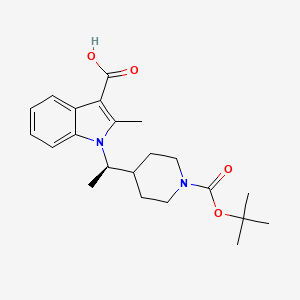
Methyl (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z)-11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z)-11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and related fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the core polycyclic structure.
Functional group transformations: such as oxidation, reduction, and esterification to introduce the desired functional groups.
Stereoselective synthesis: to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Scale-up procedures: to transition from laboratory-scale synthesis to industrial-scale production.
化学反应分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation and reduction: reactions, which can modify the oxidation state of the functional groups.
Substitution reactions: where one functional group is replaced by another.
Addition reactions: to introduce new functional groups into the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Acidic or basic catalysts: to facilitate substitution and addition reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may produce an alcohol.
科学研究应用
This compound may have various applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions and stereochemistry.
Biology: Potential use in studying biological pathways and interactions due to its structural complexity.
Medicine: Investigation of its potential pharmacological properties and therapeutic applications.
Industry: Possible use in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with cellular pathways: to influence biological processes.
Participating in chemical reactions: within biological systems to produce desired effects.
相似化合物的比较
Similar Compounds
Similar compounds may include other complex polycyclic organic molecules with multiple chiral centers and functional groups. Examples could be:
Steroids: Such as cholesterol or corticosteroids, which have similar polycyclic structures.
Terpenoids: Like taxol or camphor, which also feature complex ring systems and diverse functional groups.
Uniqueness
The uniqueness of Methyl (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z)-11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate lies in its specific arrangement of functional groups and chiral centers, which may confer unique chemical and biological properties.
属性
分子式 |
C32H46O5 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC 名称 |
methyl (4aS,6aS,6bS,8aR,11Z,12aS,14aR,14bS)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,12,14a,14b-decahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C32H46O5/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15,18,20,22,24,33H,9-14,16-17H2,1-8H3/b19-18-/t20-,22-,24-,29-,30+,31-,32-/m0/s1 |
InChI 键 |
GSNKQDWMPICBIX-QIJJMMCISA-N |
手性 SMILES |
C[C@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C/C(=C/O)/C(=O)C5(C)C)C)C)(C)C)C(=O)OC |
规范 SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CC(=CO)C(=O)C5(C)C)C)C)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)

![sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid](/img/structure/B11827883.png)


![(3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827900.png)

![2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11827906.png)
![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
